Cas no 3676-80-0 (3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol)

3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol structure
3676-80-0 structure
Product name:3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol
CAS No:3676-80-0
MF:C24H27NO
MW:345.477286577225
CID:1479790
PubChem ID:199082

3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol
    • Α-(2-(METHYLPHENETHYLAMINO)ETHYL)BENZHYDROL
    • DTXSID60190214
    • alpha-(2-(Methylphenethylamino)ethyl)benzhydrol
    • 3676-80-0
    • Benzhydrol, alpha-(2-(methylphenethylamino)ethyl)-
    • 1-Propanol, 1,1-diphenyl-3-methylphenethylamino-
    • 1,1-Diphenyl-3-(N-methyl-N-phenethylamino)-1-propanol
    • BRN 2818676
    • Inchi: InChI=1S/C24H27NO/c1-25(19-17-21-11-5-2-6-12-21)20-18-24(26,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,26H,17-20H2,1H3
    • InChI Key: IBUGJSZYGGNAHR-UHFFFAOYSA-N
    • SMILES: CN(CCC1=CC=CC=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Computed Properties

  • Exact Mass: 345.20941
  • Monoisotopic Mass: 345.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 23.5Ų

Experimental Properties

  • PSA: 23.47

3-[methyl(2-phenylethyl)amino]-1,1-diphenylpropan-1-ol Related Literature

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